molecular formula C13H9N5O B2718559 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile CAS No. 29494-77-7

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

Cat. No. B2718559
CAS RN: 29494-77-7
M. Wt: 251.249
InChI Key: NURPEYJBRLZKRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as dipyridopyrimidines . These are polycyclic aromatic compounds containing two pyridine rings linked by a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with two pyridine rings (six-membered rings with one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. For example, the presence of the imino group (-NH-) and the nitrile group (-CN) could influence its reactivity .

Scientific Research Applications

Tautomerism and Molecular Interactions

The tautomeric equilibria of purine and pyrimidine bases, including compounds related to 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, are significantly influenced by their interactions with the environment. This change in tautomeric stability can have profound implications on the biological functions of nucleic acids. Infrared studies of matrix-isolated bases provide valuable insights into these equilibria, revealing that only one tautomeric form occurs in an inert matrix environment for most bases, which aligns with the forms found in polar solutions. However, exceptions exist, such as for 9-methylguanine, suggesting potential biological significance related to spontaneous mutation (Person et al., 1989).

Synthetic and Medicinal Perspectives

Pyrimidine derivatives, including the 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, have been extensively studied for their broad spectrum of biological activities. The synthesis of substituted tetrahydropyrimidine derivatives has shown potential for in vitro anti-inflammatory activity. These findings underscore the necessity for further investigation into the anti-inflammatory potential of such compounds (Gondkar et al., 2013).

Anticancer Potential

Pyrimidine-based scaffolds, including derivatives of 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, have been recognized for their anticancer potential. These compounds interact with various enzymes, receptors, and targets, indicating their ability to serve as versatile agents in cancer therapy. A review of recent patents on pyrimidine-based anticancer agents highlights the ongoing interest in this heterocycle as a focal point for cancer research (Kaur et al., 2014).

Anti-inflammatory and SAR Analysis

Recent developments in the synthesis and evaluation of pyrimidine derivatives reveal their potent anti-inflammatory effects. These effects are attributed to their inhibitory response against key inflammatory mediators. A detailed structure-activity relationship analysis offers insights into the design of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Unnatural Base Pairs for Synthetic Biology

Research into the development of unnatural base pairs, including those involving pyrimidine derivatives, opens new avenues for synthetic biology. The creation of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which exhibit complementary base pairing, demonstrates the potential for expanding the genetic alphabet and enhancing our ability to manipulate biological systems (Saito-Tarashima et al., 2018).

Medicinal Chemistry of Pyrimidine Derivatives

The diverse pharmacological activities of pyrimidine derivatives, including anti-Alzheimer's potential, underscore their significance in medicinal chemistry. The synthesis and biological evaluation of these compounds reveal their utility across a wide range of therapeutic areas, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Das et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties, which are not known at this time .

properties

IUPAC Name

6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c1-17-11(15)8(7-14)6-9-12(17)16-10-4-2-3-5-18(10)13(9)19/h2-6,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURPEYJBRLZKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

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